molecular formula C10H10N2OS B8472185 4-(2-Amino-4-thiazolyl)-2-methylphenol

4-(2-Amino-4-thiazolyl)-2-methylphenol

Cat. No. B8472185
M. Wt: 206.27 g/mol
InChI Key: BMDRBIRUNXQCSB-UHFFFAOYSA-N
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Patent
US06806265B2

Procedure details

Thiourea (79.8 mg, 1.05 mmol) was added to a solution of 2-bromo-1-(4-hydroxy-3-methylphenyl)ethanone (200 mg, 0.87 mmol) in 1,4-dioxane (15 mL). The reaction mixture was stirred at 25° C. for 24 h. The resulting suspension was filtered and the solid was washed with 1,4-dioxane and dried under reduced pressure. The solid was suspended in water (30 mL), pH 7 buffer solution (15 mL) was added and the mixture was extracted with EtOAc (3×50 mL). The combined organic layers were successively washed with water (20 mL) and brine (20 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (Hexane:EtOAc, 1:1) to give the title compound (180 mg, 100% yield).
Quantity
79.8 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([CH3:16])[CH:10]=1)=O>O1CCOCC1>[NH2:1][C:2]1[S:3][CH:6]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([CH3:16])[CH:10]=2)[N:4]=1

Inputs

Step One
Name
Quantity
79.8 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
pH 7 buffer solution (15 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were successively washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Hexane:EtOAc, 1:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC(=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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